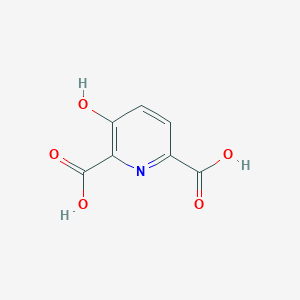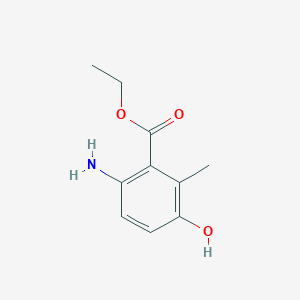
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide is a chemical compound with a molecular formula of C8H11BrN2O3S. This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, a methyl group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxyethyl and methyl groups. The reaction conditions often require the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The hydroxyethyl and methyl groups may also contribute to the compound’s overall activity by affecting its solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
- 5-bromo-N-(2-hydroxyethyl)-N-phenyl-3-pyridinecarboxamide
Uniqueness
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C8H11BrN2O3S |
|---|---|
分子量 |
295.16 g/mol |
IUPAC名 |
5-bromo-N-(2-hydroxyethyl)-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S/c1-11(2-3-12)15(13,14)8-4-7(9)5-10-6-8/h4-6,12H,2-3H2,1H3 |
InChIキー |
ZYNMOQRSPSDWTN-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)S(=O)(=O)C1=CC(=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)



![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
![4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13872289.png)

![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)


![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)
